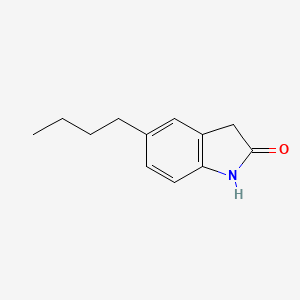

5-Butyl-2-oxindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

5-butyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C12H15NO/c1-2-3-4-9-5-6-11-10(7-9)8-12(14)13-11/h5-7H,2-4,8H2,1H3,(H,13,14) |

InChI Key |

JSUXWKVCRKZYRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)NC(=O)C2 |

Origin of Product |

United States |

Synthetic Strategies for 5 Butyl 2 Oxindole

Precursor Synthesis and Regioselective Functionalization

The initial stages of synthesizing 5-Butyl-2-oxindole are defined by the preparation of appropriate precursors and the precise installation of the butyl group onto the aromatic ring. These steps are critical for ensuring the correct final product architecture.

Methods for Butyl Chain Introduction to Indole (B1671886) and Anilide Intermediates

The introduction of a butyl group onto an indole or anilide framework, the precursors to the target oxindole (B195798), can be achieved through various established synthetic methods. One common approach involves the Friedel-Crafts acylation of an appropriate aniline (B41778) derivative with butyryl chloride or butanoic anhydride (B1165640), followed by a reduction of the resulting ketone. This two-step process ensures the formation of the n-butyl substituent.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed. These methods involve the reaction of a halogenated aniline or indole intermediate with a butyl-containing organometallic reagent. For instance, a 5-bromoaniline derivative can be coupled with butylboronic acid or a butylzinc reagent in the presence of a palladium catalyst and a suitable ligand.

Advances in C-H activation have also provided pathways for the direct butylation of indole and aniline cores, though these methods can sometimes face challenges with regioselectivity. snnu.edu.cn

Directed Functionalization at the 5-Position of the Indoline (B122111) Core

Achieving regioselective functionalization at the 5-position of the indoline or indole ring is paramount. The electronic properties of the starting material often dictate the position of electrophilic substitution. In many aniline derivatives, the para-position (which corresponds to the 5-position of the resulting indoline) is activated towards electrophilic attack.

For substrates where the inherent reactivity does not favor the 5-position, directing groups can be utilized. nih.gov A removable directing group can be installed on the nitrogen atom to guide the functionalization to a specific carbon atom. nih.govrsc.org For example, a pivaloyl or a sulfonyl group on the indoline nitrogen can direct metallation and subsequent alkylation to specific positions. nih.govrsc.org While some methods target other positions, the development of strategies for C5-functionalization remains an active area of research. nih.govrsc.org

Cyclization Reactions for the Formation of the 2-Oxindole Ring System

The final and defining step in the synthesis of this compound is the formation of the lactam ring. This is typically achieved through an intramolecular cyclization of a suitably functionalized aniline derivative.

Palladium-Catalyzed Intramolecular Cyclization Approaches

Palladium-catalyzed reactions are powerful tools for the synthesis of oxindoles. rsc.orgorganic-chemistry.org One of the most prominent methods is the intramolecular α-arylation of amides. organic-chemistry.org In this approach, an N-(5-butylphenyl)-α-haloacetamide is treated with a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgorganic-chemistry.org The catalytic cycle generally involves oxidative addition of the palladium(0) species to the carbon-halogen bond, followed by intramolecular C-H activation of the aromatic ring to form a palladacycle intermediate. rsc.orgmdpi.com Reductive elimination then furnishes the 2-oxindole product and regenerates the active palladium catalyst. rsc.org The choice of ligand and base is crucial for the efficiency of the reaction. organic-chemistry.org

| Catalyst System | Substrate Type | Key Features |

| Pd(OAc)₂ / Phosphine Ligand | α-halo-propionanilides | High yields, broad substrate scope, good functional group tolerance. rsc.orgrsc.org |

| Pd(0)Lₙ | Secondary bromides | Involves oxidative addition and intramolecular migratory insertion. rsc.org |

| Pd(OAc)₂ / PCy₃ or NHC Ligands | Amides | Fast reaction rates, mild conditions. organic-chemistry.org |

Brønsted Acid-Catalyzed Oxindole Cyclization Mechanisms

Brønsted acids can effectively catalyze the cyclization to form the oxindole ring. thieme-connect.comjst.go.jpresearchgate.net These reactions often proceed through different mechanisms compared to metal-catalyzed routes. For instance, the cyclization of N-aryl methacrylamides can be initiated by a Brønsted acid in the presence of a radical initiator. thieme-connect.comresearchgate.net This can lead to a radical cascade reaction, culminating in the formation of the oxindole ring. thieme-connect.comresearchgate.net

Another Brønsted acid-catalyzed approach involves the cyclization of 2-aminophenyl malonate derivatives. jst.go.jp In this case, the acid activates a carbonyl group towards intramolecular nucleophilic attack by the aniline nitrogen. jst.go.jp The reaction concentration and the nature of the acid can significantly influence the reaction mechanism and efficiency. jst.go.jp

| Catalyst | Reaction Type | Mechanism |

| p-Toluenesulfonic acid (p-TsOH) | Radical cascade addition of ketones to N-aryl methacrylamides | Initiated by the decay of intermediate alkenyl peroxides. thieme-connect.comresearchgate.net |

| Acetic Acid | Cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate | Acid-assisted protonation of the carbonyl oxygen reduces the activation energy. jst.go.jp |

Organocatalytic and Metal-Free Synthetic Methodologies

In recent years, there has been a growing interest in developing organocatalytic and metal-free methods for oxindole synthesis to enhance the sustainability of the processes. rsc.orgbeilstein-journals.org Organocatalysis can be employed to achieve enantioselective synthesis of substituted oxindoles, often through aldol (B89426) or Henry reactions with isatins. figshare.comacs.orgnih.govrsc.org

Metal-free approaches often rely on radical reactions. rsc.org For example, the use of di-tert-butyl peroxide (DTBP) can promote the intramolecular dehydrogenative coupling of C(sp²)-H and C(sp³)-H bonds in N-aryl amides to form the oxindole ring. rsc.orgrsc.org These methods avoid the use of potentially toxic and expensive transition metals. rsc.orgbeilstein-journals.orgresearchgate.net

| Method | Key Reagents | Reaction Type |

| Cinchona alkaloid derivatives | Isatins, Nitromethane | Asymmetric Henry reaction. rsc.org |

| Bifunctional Thiourea (B124793) Catalysts | Isatins, Paraformaldehyde | Enantioselective aldol reaction. acs.org |

| Di-tert-butyl peroxide (DTBP) | N-aryl amides | Intramolecular dehydrogenative C-H/C-H coupling. rsc.orgrsc.org |

Enantioselective Synthesis of Chiral this compound Derivatives

Asymmetric Catalysis for Stereocenter Induction at the 3-Position

The creation of a chiral center, particularly a quaternary one, at the C-3 position of the oxindole core is a formidable challenge in synthetic chemistry. nih.govresearchgate.net Catalytic asymmetric synthesis provides the most elegant solution, utilizing small amounts of a chiral catalyst to generate large quantities of enantioenriched products. Both metal-based catalysis and organocatalysis have been successfully employed to achieve this transformation on the oxindole framework, and these methodologies are broadly applicable to precursors like this compound.

Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool. Chiral phosphoric acids, for instance, have been used in the asymmetric desymmetrization of di-t-butyl 2-alkyl-2-(2-aminophenyl)malonates to produce enantioenriched t-butyl 3-alkyl-oxindole-3-carboxylates. clockss.org In one study, (S)-TRIP, a chiral phosphoric acid, catalyzed the cyclization to afford the oxindole product with moderate enantioselectivity, which was optimized to 66% ee. clockss.org Bifunctional catalysts, such as cinchona alkaloid-derived thioureas or phosphoramides, are particularly effective. rsc.orgacs.org These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base interactions, facilitating highly stereoselective reactions. For example, a cinchona-alkaloid-derived phosphoramide (B1221513) was developed for the Michael addition of unprotected 3-substituted oxindoles to nitroolefins, demonstrating broad substrate scope. acs.org Similarly, chiral thiourea catalysts have enabled the asymmetric Mannich reaction of 3-bromooxindoles with N-tosyl imines, yielding products with excellent enantio- and diastereoselectivities. taltech.ee

Metal-catalyzed reactions offer another robust avenue for inducing chirality at the C-3 position. Molybdenum-catalyzed asymmetric allylic alkylation of 3-monosubstituted oxindoles, for example, allows for the construction of adjacent quaternary-tertiary stereogenic centers with high regio-, diastereo-, and enantioselectivity. nih.gov The success of this reaction is highly dependent on the N-protecting group on the oxindole. nih.gov Other transition metals, including gold and nickel, have also been utilized. A dual-metal approach, combining different catalytic cycles, has been reported for synthesizing enantioenriched 3,3-disubstituted oxindoles. nih.gov Furthermore, direct enantioselective C-acylation of N-protected 3-substituted-2-oxindoles has been achieved using a chiral bicyclic imidazole (B134444) organocatalyst, producing 2-oxindoles with a 3-acyl-substituted quaternary stereocenter in good enantioselectivity. researchgate.net

| Reaction Type | Catalyst/Ligand | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Desymmetrization | (S)-TRIP (Chiral Phosphoric Acid) | Di-t-butyl 2-alkyl-2-(2-aminophenyl)malonate | 90% | up to 66% | clockss.org |

| Mannich Reaction | Chiral Thiourea | 3-Bromooxindole + N-tosyl imine | High | Excellent | taltech.ee |

| Allylic Alkylation | Molybdenum Complex | 3-Monosubstituted Oxindole | High | High | nih.gov |

| C-Acylation | Chiral Bicyclic Imidazole | N-Protected 3-substituted-2-oxindole | Good | Good | researchgate.net |

| Michael Addition | Cinchona-alkaloid Phosphoramide | Unprotected 3-substituted oxindole + Nitroolefin | - | - | acs.org |

Diastereoselective Approaches for Spirocyclic this compound Analogs

Spirocyclic oxindoles, where the C-3 carbon is part of a second ring system, are prominent structural motifs in many natural products and possess significant biological activities. rsc.orgresearchgate.net The synthesis of these complex, three-dimensional structures often relies on diastereoselective strategies, particularly cycloaddition reactions. These methods are well-suited for application to this compound precursors to generate diverse spirocyclic analogs.

The [2+2] cycloaddition is a powerful method for constructing four-membered rings. A highly regio- and enantioselective [2+2] cycloaddition between (E)-alkenyloxindoles and N-allenamides has been developed using a chiral N,N′-dioxide/Ni(OTf)₂ catalyst. nih.govrsc.org This reaction provides access to optically active spirocyclobutyl oxindole derivatives in good yields and with high stereoselectivities. nih.govrsc.org The catalyst's specific steric and electronic properties are crucial for controlling the reaction pathway and achieving the desired stereochemical outcome. nih.gov

[3+2] cycloadditions are commonly used to form five-membered spiro-rings. For instance, the reaction of isatins with unsaturated aldehydes, catalyzed by a chiral N-heterocyclic carbene (NHC), can produce spiro-lactone oxindoles with high diastereoselectivity. taltech.ee Another well-established method is the nih.govCurrent time information in Bangalore, IN.-dipolar cycloaddition of azomethine ylides, which can be generated from isatins, to furnish spiro[pyrrolidine-3,3′-oxindoles]. mdpi.com

More complex spiro-fused systems can be assembled through multicomponent reactions. A sequential multicomponent strategy has been reported for the diastereoselective synthesis of densely functionalized spirooxindole-fused thiazolidines. unimi.it This approach begins with an Asinger-type three-component reaction to form a spirooxindole-fused 3-thiazoline, which then serves as a substrate for highly diastereoselective Ugi–Joullié and azido-Ugi reactions. unimi.it The choice of solvent and reactant concentration was found to be critical in controlling the diastereomeric ratio of the final products. unimi.it For example, using 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent in the Ugi-Joullié reaction favored the formation of the trans-diastereoisomer with a diastereomeric ratio (dr) of 75:25. unimi.it

| Reaction Type | Catalyst/Conditions | Reactants | Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| [2+2] Cycloaddition | Chiral N,N′-dioxide/Ni(OTf)₂ | (E)-Alkenyloxindole + N-Allenamide | Spirocyclobutyl oxindole | 85:15 | nih.govrsc.org |

| [3+2] Annulation | Chiral N-Heterocyclic Carbene (NHC) | Isatin + Unsaturated Aldehyde | Spiro-lactone oxindole | High | taltech.ee |

| Ugi-Joullié 3CR | 2,2,2-Trifluoroethanol (TFE) | Spirooxindole-fused 3-thiazoline + Isocyanide + Carboxylic Acid | Spirooxindole-fused Thiazolidine | 75:25 (trans:cis) | unimi.it |

| Azido-Ugi Reaction | - | Spirooxindole-fused 3-thiazoline + Isocyanide + TMSN₃ | Spirooxindole-fused Tetrazole-Thiazolidine | up to 95:5 | unimi.it |

Chemical Transformations and Reactivity Profiling of 5 Butyl 2 Oxindole

Derivatization Reactions on the Oxindole (B195798) Core and Butyl Side Chain

The functional versatility of 5-butyl-2-oxindole allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of related compounds. These reactions can be targeted to the C-3 position, the aromatic ring, the lactam nitrogen, or the butyl side chain.

The oxindole core has a complex reactivity profile towards electrophiles. The most nucleophilic center is the C-3 position, due to the formation of a stable enolate or enamine equivalent, making it the preferred site for electrophilic attack. bhu.ac.inquora.com When the C-3 position is protonated under strongly acidic conditions, the pyrrole (B145914) ring is deactivated, and electrophilic substitution can be directed to the electron-rich benzene (B151609) ring. bhu.ac.in The C-5 butyl group, being an electron-donating alkyl group, directs incoming electrophiles to the ortho (C-4 and C-6) and para (C-7) positions of the aromatic ring.

Conversely, making the indole (B1671886) core sufficiently electron-poor, typically by introducing strong electron-withdrawing groups, can render it susceptible to nucleophilic attack. sci-hub.se Nucleophilic substitution reactions are well-documented for oxindoles, particularly at the C-3 position after its functionalization. For instance, C-3/C-5 bis-functionalized 2-oxindole derivatives can be synthesized from Morita-Baylis-Hillman (MBH) adducts via nucleophilic substitution reactions. ias.ac.in

The nitrogen atom of the oxindole lactam is nucleophilic and can be readily alkylated or acylated. However, a significant challenge in the N-alkylation of simple oxindoles is the competitive C-3 alkylation due to the higher acidity of the C-3 protons. thieme-connect.com To achieve selective N-alkylation, a common strategy involves the temporary protection of the C-3 position. For example, using (N-methylpyrrol-2-yl)methylidene as a protecting group allows for efficient N-alkylation of 5-substituted oxindoles under mild conditions. thieme-connect.com

The general, three-step procedure for selective N-alkylation is as follows:

Protection: Condensation of the 5-substituted oxindole with N-methylpyrrole-2-carboxaldehyde in the presence of piperidine. thieme-connect.com

N-Alkylation: Reaction of the protected intermediate with an alkyl halide (e.g., benzyl (B1604629) bromide) using a base like potassium carbonate in DMF. thieme-connect.com

Deprotection: Removal of the protecting group using hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) at room temperature to yield the N-alkylated oxindole. thieme-connect.com

| Step | Reagents and Conditions | Purpose | Reference |

| 1. Protection | N-methylpyrrole-2-carboxaldehyde, piperidine, EtOH, reflux | To block the reactive C-3 position | thieme-connect.com |

| 2. N-Alkylation | Alkyl bromide, K₂CO₃, KI, DMF, 60 °C | To introduce the alkyl group at the N-1 position | thieme-connect.com |

| 3. Deprotection | H₂NNH₂·H₂O, EtOH, r.t. | To remove the protecting group and yield the final product | thieme-connect.com |

Table 1: General strategy for selective N-alkylation of 5-substituted oxindoles.

N-acylation of the oxindole nitrogen can be achieved using various acylating agents. Thioesters, in the presence of a base like cesium carbonate, serve as stable and effective acyl sources for the chemoselective N-acylation of indole-type systems, providing N-acylindoles in moderate to good yields. beilstein-journals.org This method avoids the use of more reactive and less functional-group-tolerant reagents like acyl chlorides. beilstein-journals.org

The 5-butyl side chain offers another site for chemical modification, although it is generally less reactive than the oxindole core. The carbon atom attached directly to the aromatic ring (the benzylic position) is the most reactive site on the alkyl chain. Standard functional group interconversion reactions applicable to alkylarenes can be employed. These include:

Benzylic Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) can introduce a halogen at the benzylic position of the butyl group. This halide can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Benzylic Oxidation: The benzylic position can be oxidized to an alcohol, ketone, or carboxylic acid using appropriate oxidizing agents (e.g., KMnO₄, CrO₃). The specific product depends on the reaction conditions and the strength of the oxidant.

Further Transformations: The introduction of functional groups like alcohols or halides opens the door to numerous other transformations, such as elimination to form an alkene, or conversion to ethers, esters, and amines. vanderbilt.edubiotechacademy.dk

N-Alkylation and N-Acylation Reactions

Oxidative and Reductive Transformations of the this compound Scaffold

The oxindole scaffold can undergo both oxidative and reductive transformations, leading to significant structural changes.

Oxidative Transformations: The C2-C3 bond of the oxindole ring is susceptible to oxidative cleavage. A method combining a copper-catalyzed C-H peroxidation at the C-3 position with a subsequent base-mediated fragmentation can convert oxindoles into different heterocyclic structures or aniline (B41778) derivatives. acs.orgnih.govcaltech.edufigshare.com This process is distinct from classic biomimetic methods like the Witkop-Winterfeldt oxidation and allows for the incorporation of external nucleophiles. acs.orgcaltech.edu Another approach involves the use of tert-butyl hypochlorite (B82951) (tBuOCl), which can mediate the chlorination and oxidation of the oxindole ring, potentially leading to 3,3-dichloro-2-oxindoles. mdpi.com

Reductive Transformations: The carbonyl group at C-2 is the primary site for reduction. The reduction of oxindoles to the corresponding indoles is a known transformation. rsc.org More forceful reduction conditions, for instance using zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid, can reduce the heterocyclic ring to yield an indoline (B122111) (2,3-dihydroindole). bhu.ac.in

Rearrangement Reactions and Fragmentations of Oxindole Derivatives

Oxindole derivatives are precursors for various rearrangement and fragmentation reactions, which are powerful tools for creating molecular diversity.

Oxidative Fragmentation and Rearrangement: As mentioned, C-3 peroxyoxindoles, formed via oxidation, can undergo base-mediated fragmentation. acs.orgcaltech.edu This process involves the cleavage of the C2-C3 bond and can lead to the formation of a transient 2-acylphenylisocyanate intermediate, which can then react with nucleophiles to form a variety of new heterocyclic systems. caltech.edu

Hock-type Rearrangement: 3-Peroxy-3-substituted oxindoles can undergo an acid-mediated Hock-type rearrangement. acs.org

Smiles Rearrangement: In the context of multicomponent reactions, such as the Passerini reaction involving N-substituted isatins, intermediate phenoxyimidate adducts can undergo an irreversible Smiles rearrangement to yield O-arylated oxindole derivatives. google.com

Rearrangement of Spirocyclopropyl Oxindoles: Spirocyclopropyl oxindoles, activated by an N-protecting group, can undergo rearrangements. For example, upon activation with a Lewis acid, they can participate in a [3+3] cycloaddition with a nitrone, leading to complex spirocyclic oxindoles. rsc.org

Cycloaddition Reactions Involving the Oxindole Ring

The oxindole scaffold is a versatile partner in various cycloaddition reactions, which are highly effective for constructing complex, spirocyclic architectures. These reactions typically require the oxindole to be first converted into a reactive derivative, most commonly a 3-alkylidene-2-oxindole, which possesses an exocyclic double bond that acts as the dienophile or dipolarophile.

[2+2] Cycloaddition: A highly enantioselective [2+2] cycloaddition between N-allenamides and (E)-alkenyloxindoles can be catalyzed by a chiral nickel(II) complex. This reaction leads to the formation of spirocyclobutyl oxindole derivatives in good yields and high stereoselectivity. nih.govrsc.org

[3+2] Cycloaddition: The 1,3-dipolar cycloaddition is a widely used strategy. For example, reactions between pyridinium (B92312) ylides and 3-alkenyl oxindoles proceed with high yield and diastereoselectivity to form complex cycloadducts. researchgate.net Similarly, the reaction of spirocyclopropyl oxindoles with aldehydes under copper catalysis can proceed as a formal [3+2] cycloaddition. rsc.orgnih.gov

[5+2] Cycloaddition: While less common than [4+2] cycloadditions, [5+2] cycloadditions are powerful for synthesizing seven-membered rings. researchgate.net Oxidopyrylium-based [5+2] cycloadditions can afford valuable oxabicyclo[3.2.1]octane systems fused to the oxindole core. researchgate.net

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| [2+2] | (E)-Alkenyloxindole + N-Allenamide | Chiral Ni(II) complex | Spirocyclobutyl oxindole | nih.gov, rsc.org |

| [3+2] | 3-Alkenyl oxindole + Pyridinium ylide | Base (e.g., triethylamine) | Spiro[indoline-3,x'-pyrrolizine] derivative | researchgate.net |

| [3+2] | Spirocyclopropyl oxindole + Aldehyde | Cu(OTf)₂ | Spirocyclic oxindole | rsc.org, nih.gov |

Table 2: Examples of cycloaddition reactions involving oxindole derivatives.

Structure Activity Relationship Sar and Mechanistic Elucidation in 5 Butyl 2 Oxindole Derivatives

Influence of the 5-Butyl Substituent on Molecular Recognition and Ligand Binding

The substituent at the 5-position of the oxindole (B195798) ring plays a crucial role in molecular recognition and ligand binding. Research on various 5-substituted oxindole derivatives has demonstrated that this position is critical for inhibitory activity against certain biological targets. For instance, in a study of spiro-oxindole dihydroquinazolinone derivatives as inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP), a substituent at the 5-position of the oxindole moiety was found to be essential for inhibition. diva-portal.org Removal of a bromine atom at this position resulted in a loss of activity. diva-portal.org

While direct studies on the 5-butyl group are limited, research on related analogs provides valuable insights. For example, in the development of vitamin D receptor (VDR) ligands, a 22-butyl analogue demonstrated binding to the VDR through an induced fit mechanism. acs.org This suggests that a butyl group can be accommodated within the ligand-binding pocket and can influence the protein's conformation to achieve a favorable binding interaction. acs.org

In the context of cannabinoid receptor ligands, a 7-pentyl-2H-chromen-2-one derivative, which shares a long alkyl chain substituent, was developed as a selective CB1 antagonist. acs.org This highlights the importance of alkyl chain length and position in determining receptor affinity and selectivity. The hydrophobic nature of the butyl group likely contributes to favorable interactions with hydrophobic pockets within the ligand-binding domains of target proteins.

Furthermore, studies on (phenylpiperazinyl-butyl)oxindoles as selective 5-HT7 receptor antagonists revealed that a tetramethylene (butyl) spacer between the oxindole skeleton and a basic nitrogen atom is a key feature for potent ligand activity. acs.org This indicates that the length and flexibility of the butyl chain are critical for optimal positioning of the pharmacophoric elements and interaction with the receptor.

Correlation Between Structural Modifications and Biological Activity Profiles

The biological activity of 5-butyl-2-oxindole derivatives is highly dependent on structural modifications to the core scaffold and its substituents. Structure-activity relationship (SAR) studies on various oxindole derivatives have provided a framework for understanding how these changes impact their pharmacological profiles.

In a series of novel 5-substituted oxindole derivatives developed as Bruton's tyrosine kinase (BTK) inhibitors, SAR profiling indicated that specific groups at the C3 position are essential for biological activity. acs.orgumtm.cz For instance, a cyclopentylidene group at C3, in combination with various acyl groups attached to a piperazine (B1678402) moiety at C5, was found to be crucial for activity in RAMOS cells. acs.orgumtm.cz This demonstrates a synergistic relationship between substituents at different positions of the oxindole core.

The following table summarizes the activity of selected 5-substituted oxindole derivatives as BTK inhibitors:

| Compound ID | R Group (at piperazine) | Cell Line | IC50 (µM) | Activity Level |

| 9a | Isopropyl | RAMOS | > 50 | Inactive |

| 9b | Cyclohexyl | RAMOS | 3.04 ± 0.56 | Active |

| 9f | 3-Bromobenzoyl | RAMOS | < 10 | Highly Active |

| 9g | 3-Fluorobenzoyl | RAMOS | < 10 | Highly Active |

| 9h | Valeryl | RAMOS | < 10 | Highly Active |

| Data sourced from ACS Omega. imtm.cz |

These findings underscore that even small modifications, such as replacing an isopropyl group with a cyclohexyl moiety, can dramatically impact biological activity. imtm.cz

Similarly, in the development of neuroprotective 3-arylmethyl-2-oxindole derivatives, it was found that substitutions on the 3-arylmethyl moiety significantly influenced their ability to suppress neuronal cell death. jst.go.jp While this study did not specifically use a 5-butyl substituent, it highlights the principle that less polar functional groups on the benzene (B151609) ring of the oxindole skeleton can positively, though not dramatically, affect potency. jst.go.jp

Pharmacophore Modeling for this compound Chemotypes

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov This tool is instrumental in designing new drugs and understanding ligand-receptor interactions. nih.gov For oxindole derivatives, pharmacophore models have been successfully developed to identify key features for various biological targets.

A general pharmacophore model for 5-HT6 receptor antagonists, for which some oxindole derivatives show affinity, includes a positive ionizable portion, two hydrophobic sites, a hydrogen bond acceptor, and an intramolecular hydrogen bond donor site. researchgate.netmdpi.com The oxindole core can serve as a scaffold to arrange these features in the appropriate spatial orientation.

In a study on cytotoxic oxindole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors, a pharmacophore model (AAARRR) was identified, consisting of three hydrogen bond acceptors and three aromatic rings. nih.govtandfonline.com This model was validated through 3D-QSAR studies and molecular dynamics simulations, providing insights into the mechanistic basis of their cytotoxic potential. nih.govtandfonline.com

For a series of spirocyclic σ1 receptor ligands, a pharmacophore model was generated that included a positive ionizable group, a hydrogen bond acceptor group, and two hydrophobic moieties. acs.org The development of such models allows for the virtual screening of compound libraries to identify new potential inhibitors.

Investigation of Proposed Molecular Mechanisms of Action for this compound Analogues

Understanding the molecular mechanism of action is crucial for the development of targeted therapies. For this compound analogues, several mechanisms have been proposed based on their observed biological activities and computational studies.

Many oxindole derivatives function as kinase inhibitors. acs.orgmdpi.com For example, a series of novel 5-substituted oxindole derivatives were designed as inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway. acs.orgimtm.cz Molecular docking studies revealed that the oxindole moiety can form critical hydrogen bonds with key amino acid residues in the ATP-binding pocket of the kinase. acs.orgimtm.cz Specifically, the carbonyl oxygen of the oxindole ring can form a hydrogen bond with MET-477, while the phenyl part of the oxindole can engage in π-σ interactions with LEU-528. acs.org The 5-substituent, in this case, a sulfonamide-piperazine-acyl chain, extends into other regions of the binding site, contributing to affinity and selectivity. acs.org The antiproliferative activity of the most promising compound in this series was demonstrated through the selective inhibition of phosphorylated BTK at Tyr223. imtm.cz

In another study, oxindole-indole conjugates were developed as potential cyclin-dependent kinase 4 (CDK4) inhibitors. mdpi.com The proposed binding mode involves the oxindole moiety forming two hydrogen bonds with the key amino acids Glu94 and Val96 in the CDK4 active site. mdpi.com The N-H group and the C=O group of the oxindole lactam ring act as hydrogen bond donor and acceptor, respectively. mdpi.com This interaction is crucial for the inhibitory activity, as N-substituted derivatives showed lower activity. mdpi.com

The following table summarizes the proposed interactions for oxindole derivatives with different kinase targets:

| Target Kinase | Key Interacting Residues | Type of Interaction with Oxindole Core |

| BTK | MET-477, LEU-528 | Hydrogen bond, π-σ bond |

| CDK4 | Glu94, Val96 | Hydrogen bonds |

| EGFR | Not specified in detail | Probable interactions in the kinase domain |

| Data sourced from MDPI and ACS Omega. acs.orgimtm.czmdpi.com |

Beyond kinase inhibition, oxindole derivatives have been investigated for other mechanisms. For instance, certain derivatives have been studied as inhibitors of HIV-1 transcription by targeting the viral protein Tat. mdpi.com Others have shown potential as α-glucosidase inhibitors, where they are proposed to bind to the active site of the enzyme and prevent the breakdown of complex carbohydrates. frontiersin.org

The diverse mechanisms of action of oxindole analogues highlight the chemical tractability of this scaffold. The specific mechanism is dictated by the substitution pattern around the core, with the 5-substituent playing a significant role in modulating the interaction with the biological target.

Computational Chemistry and Advanced Molecular Modeling for 5 Butyl 2 Oxindole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and reactivity of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT provides a computationally tractable yet accurate framework for predicting a wide range of chemical properties.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT calculations are instrumental in mapping the intricate pathways of chemical reactions involving oxindole (B195798) derivatives. jst.go.jp For instance, in the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to form a t-butyl 3-methyloxindole-3-carboxylate, DFT studies revealed that an acetic acid-assisted protonation of the carbonyl oxygen significantly lowers the activation Gibbs free energy compared to methanol-assisted pathways. jst.go.jp This highlights the crucial role of the reaction medium and additives in directing the reaction course. The calculations identified the rate-determining step as the nucleophilic addition of the anilinic nitrogen to the carbonyl carbon. jst.go.jp

Furthermore, DFT has been employed to rationalize the mechanism of intramolecular palladium-catalyzed Heck reactions for the synthesis of indole (B1671886) derivatives. researchgate.net These studies can determine the most probable catalytic cycle, often favoring a cationic pathway involving Pd(0) and Pd(II) oxidation states, while excluding others like a +II/+IV mechanism based on calculated Gibbs free energies. researchgate.net The oxidative addition step is frequently identified as rate-determining. researchgate.net In the context of [2+2] cycloaddition reactions to form spirocyclobutyl oxindoles, DFT studies have been used to propose plausible transition state models and catalytic cycles, explaining the observed chemo- and stereoselectivity. nih.govrsc.org These calculations can predict the activation barriers for the formation of different stereoisomers, thereby explaining the predominance of one product over another. nih.govrsc.org

| Reaction Type | Key DFT Finding | Reference |

| Oxindole Cyclization | Acetic acid-assisted protonation lowers activation energy | jst.go.jp |

| Intramolecular Heck Reaction | Cationic Pd(0)/Pd(II) cycle is the most likely mechanism | researchgate.net |

| [2+2] Cycloaddition | E-isomer is predominantly formed due to lower activation barriers | nih.govrsc.org |

Conformational Analysis and Energy Landscape Mapping

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. DFT calculations can be used to perform conformational analysis and map the potential energy landscape of 5-Butyl-2-oxindole. This involves systematically exploring different spatial arrangements of the butyl chain and other flexible parts of the molecule to identify low-energy conformers. While specific studies focusing solely on the conformational analysis of this compound are not prevalent in the provided search results, the principles of such analyses are well-established. For example, in studies of related imidazolidinone-catalyzed cycloadditions, DFT has been used to compare the relative stabilities of different isomers (e.g., Z vs. E isomers), finding that one may be significantly less stable than the other. acs.org This information is critical for understanding which conformations are likely to be populated under given conditions and how this might influence interactions with other molecules. The development of methods like PaStEL with cryoTWIN, which uses deep learning to generate free-energy landscapes from experimental data, promises to further enhance our ability to map these complex energy surfaces. chemrxiv.org

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, enabling the prediction of how a ligand like this compound might interact with a biological target.

Prediction of Binding Modes and Affinities with Target Proteins

Molecular docking studies have been instrumental in identifying and optimizing oxindole derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, novel 5-substituted oxindole derivatives have been designed and evaluated as inhibitors of Bruton's tyrosine kinase (BTK). imtm.czumtm.cz Docking simulations predicted that these compounds bind to the ATP-binding site of BTK, forming key interactions with residues such as MET-477 and LEU-528. umtm.cz The carbonyl oxygen of the oxindole ring often forms a hydrogen bond with MET-477, while the phenyl ring of the oxindole can engage in π-σ interactions with LEU-528. umtm.cz Similarly, in the context of Plk4 kinase, docking studies of spirooxindole derivatives have revealed multiple interaction modes, including hydrogen bonds, van der Waals forces, and π-interactions, which contribute to the stability of the ligand-protein complex. pensoft.net The binding affinities, often expressed as a docking score or free binding energy, can be used to rank potential inhibitors and guide further synthetic modifications. imtm.czumtm.cz

| Target Protein | Key Interacting Residues | Predicted Interaction Type | Reference |

| Bruton's Tyrosine Kinase (BTK) | MET-477, LEU-528 | Hydrogen bond, π-σ interaction | umtm.cz |

| Plk4 Kinase | - | Hydrogen bonds, van der Waals forces, π-interactions | pensoft.net |

| DprE1 (Anti-tubercular target) | HIS-312, TYR-415 | Hydrogen bond | doi.org |

Virtual Screening Strategies for Novel Ligands

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This can be done through either ligand-based or structure-based approaches. In the context of this compound, a virtual screening campaign could be initiated by using the known structure of a target protein. For example, a library of oxindole derivatives could be docked into the active site of a kinase to identify compounds with favorable binding poses and energies. nih.gov This approach has been successfully used to identify novel inhibitors for various targets, including the immunoproteasome and SARS-CoV-2 main protease. nih.govchapman.edu Hybrid approaches that combine both ligand-based and structure-based methods can be particularly powerful, reducing the time and cost associated with experimental screening. chapman.edu The success of a virtual screening campaign is often measured by its "hit rate," which is the percentage of computationally identified compounds that are confirmed to be active in subsequent experimental assays. acs.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for a more realistic assessment of the stability of the docked pose and the flexibility of both the ligand and the protein.

MD simulations are frequently used to validate the results of molecular docking. imtm.czresearchgate.net For oxindole derivatives targeting BTK, MD simulations have been carried out to assess the stability of the ligand within the binding pocket. imtm.czacs.orgnih.gov The root-mean-square deviation (RMSD) of the protein's Cα atoms and the ligand's heavy atoms are monitored over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in its predicted orientation. acs.orgnih.gov The root-mean-square fluctuation (RMSF) of individual residues can also be analyzed to identify regions of the protein that become more or less flexible upon ligand binding. researchgate.net For instance, low RMSF values for residues in the binding cavity indicate minimal conformational changes and a stable interaction. researchgate.net These simulations provide crucial information about the dynamic behavior of the this compound-protein complex, which is essential for understanding its mechanism of action and for designing more potent and selective inhibitors. imtm.czresearchgate.net

| Simulation Parameter | Typical Finding for Oxindole Derivatives | Significance | Reference |

| RMSD (Cα and ligand) | Stable trajectory after an initial equilibration period | Confirms the stability of the ligand-protein complex | acs.orgnih.gov |

| RMSF (binding site residues) | Low fluctuation values | Indicates minimal conformational changes and a stable binding mode | researchgate.net |

Assessment of Ligand-Protein Complex Stability and Flexibility

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to assess the stability and flexibility of a ligand when bound to its protein target. acs.orgnih.gov This method simulates the molecular motions of the ligand-protein complex over time, providing a dynamic view of the interactions that are crucial for a drug's efficacy.

For 5-substituted oxindole derivatives, MD simulations have been instrumental in confirming the stability of these compounds within the binding pockets of various protein kinases, such as Bruton's tyrosine kinase (BTK). acs.orgacs.org Key metrics are analyzed to determine the stability of the complex:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms and the ligand from their initial positions over the course of the simulation. A stable RMSD value, typically within a range of 1-3 Å for the protein and under 2 Å for the ligand, indicates that the complex has reached equilibrium and remains stable. nih.gov For instance, in a study of 5-substituted oxindole derivatives targeting BTK, the RMSD of the protein's alpha-carbon atoms, backbone, and side chains showed acceptable fluctuations between 0.4–3.2 Å, with the system equilibrating after 4 nanoseconds. acs.orgnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of the protein and the ligand. It measures the fluctuation of each individual residue or atom around its average position. nih.gov High RMSF values indicate greater flexibility, which can be important for the protein's function or the ligand's ability to adapt to the binding site. In studies of oxindole derivatives, RMSF values of less than 3.6 Å for interacting residues suggest a stable binding interaction. nih.gov

Hydrogen Bonds and Secondary Structure Elements (SSE): The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable complex. analis.com.my MD simulations also monitor changes in the protein's secondary structure (alpha-helices and beta-sheets). A stable percentage of SSEs suggests that the ligand does not induce significant, detrimental conformational changes in the protein. acs.orgnih.gov For example, simulations of oxindole derivatives bound to BTK showed stable SSE percentages of around 43-46%. acs.orgnih.gov

The following table presents representative data from an MD simulation study on a 5-substituted oxindole derivative (compound 9h) complexed with BTK (PDB ID: 5P9J), illustrating the typical parameters assessed.

| Parameter | Value/Observation | Significance |

|---|---|---|

| Simulation Time | 20 ns | Provides a sufficient timescale to observe complex stability. acs.org |

| Protein RMSD | Fluctuations within 0.4–3.2 Å | Indicates the protein maintains a stable conformation. acs.orgnih.gov |

| Ligand RMSD | Stable, up to 1.5 Å | Shows the ligand remains securely in the binding pocket. acs.org |

| Key H-Bond Interactions | MET-477 (100% occupancy with water bridge) | Highlights critical residues for ligand binding. acs.org |

| Secondary Structure (SSE) | 44.49% | Suggests the overall protein fold is preserved upon ligand binding. acs.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govjournalmedicals.com This predictive tool is invaluable in drug discovery, as it allows researchers to forecast the activity of new, unsynthesized molecules, thereby prioritizing the most promising candidates and reducing the need for extensive experimental work. jocpr.com For oxindole derivatives, both 2D and 3D-QSAR models have been developed to guide the design of new inhibitors for various targets, including protein kinases and carbonic anhydrases. sioc-journal.cnmdpi.com

Development of Predictive Models for Biological Activity

The development of a robust QSAR model is a multi-step process. Initially, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. journalmedicals.com This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. sioc-journal.cn

Several statistical methods are employed to generate the QSAR equation, which links the molecular descriptors (numerical representations of molecular properties) to the biological activity. analis.com.my Common techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and two or more molecular descriptors. analis.com.my

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is collinearity among them. sioc-journal.cn

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM) and Random Forest are increasingly used to capture complex, non-linear relationships. journalmedicals.com

For 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the 3D alignment of the molecules is crucial. sioc-journal.cn These models calculate steric and electrostatic fields around the aligned molecules to explain their activity differences. A study on spiro-oxindole derivatives as MDM2 inhibitors successfully developed CoMFA and CoMSIA models with high internal (q² > 0.5) and external (predictive r² > 0.6) validation scores, indicating good predictive ability. sioc-journal.cn

The statistical quality of a QSAR model is assessed through various parameters, including the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the predictive R² for the external test set. nih.gov A statistically robust and validated QSAR model can then be used to predict the activity of novel compounds and provide insights into the structural features that enhance or diminish biological effects. mdpi.com

Molecular Descriptor Generation and Selection

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. scholarsresearchlibrary.com The selection of appropriate descriptors is a critical step in QSAR modeling, as they are the variables used to correlate structure with activity. mdpi.com These descriptors can be broadly categorized:

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional (1D/2D) | Describe the basic molecular composition and connectivity, independent of 3D conformation. scholarsresearchlibrary.com | Molecular Weight, Number of Rotatable Bonds, Number of H-bond donors/acceptors, Topological Polar Surface Area (TPSA). |

| Topological (2D) | Characterize the atomic connectivity and branching of the molecule. scholarsresearchlibrary.com | Zagreb indices, Randić connectivity index. |

| Geometrical (3D) | Describe the 3D spatial arrangement of atoms. scholarsresearchlibrary.com | Molecular Surface Area, Molecular Volume, Radius of Gyration. |

| Quantum-Chemical | Derived from quantum mechanical calculations, describing electronic properties. researchgate.net | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges. |

| Pharmacophore Features | Identify key interaction features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. taylorandfrancis.com | Aromatic rings (R), Hydrogen Bond Acceptors (A), Hydrogen Bond Donors (D), Hydrophobic groups (H). taylorandfrancis.com |

In QSAR studies of oxindole derivatives, a variety of descriptors have been shown to be important. For example, in a study predicting the anti-invasive activity of certain compounds, descriptors like the final heat of formation, partial surface area, and polarity were found to be significant. In another QSAR study on (phenylpiperazinyl-alkyl)oxindoles as 5-HT7 receptor ligands, topological and electronic descriptors were key in explaining binding affinity. The selection of the most relevant descriptors from a large pool is often performed using algorithms like genetic algorithms (GA) to avoid overfitting and build a more robust and interpretable model. biointerfaceresearch.com

Biological Target Engagement and Mechanistic Investigations of 5 Butyl 2 Oxindole Analogues

Investigation of Receptor Binding Profiles

The oxindole (B195798) scaffold has proven to be a versatile template for designing ligands that bind to a range of biological receptors. Investigations have particularly focused on its utility in targeting serotonin (B10506) receptors and various protein kinases involved in cell signaling and disease progression.

A significant body of research has explored (phenylpiperazinyl-butyl)oxindole derivatives as ligands for serotonin (5-HT) receptors, with a particular emphasis on the 5-HT7 and 5-HT1A subtypes. acs.orgresearchgate.net These receptors are implicated in a variety of central nervous system disorders. nih.gov

Studies have successfully synthesized potent 5-HT7 receptor ligands based on the 1,3-dihydro-2H-indol-2-one (oxindole) skeleton. acs.orgresearchgate.net Despite the structural similarities between the 5-HT7 and 5-HT1A receptors, several derivatives demonstrate high selectivity for the 5-HT7 subtype. acs.orgresearchgate.net Structure-activity relationship (SAR) analyses reveal that compounds with an unsubstituted nitrogen atom on the oxindole ring and a four-carbon (tetramethylene) spacer connecting the oxindole core to the basic nitrogen atom are among the most potent ligands. acs.orgresearchgate.net Some of these oxindole derivatives have shown inhibition constants (Ki) for the 5-HT7 receptor that are up to 2000-fold lower than for the 5-HT1A receptor, a critical feature for achieving selectivity, especially given the differing densities of these receptors in various brain regions. nih.gov

For instance, the compound 3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one exhibited a high affinity and selective antagonist activity at the 5-HT7 receptor with a Ki value of 0.79 nM. acs.orgresearchgate.net The introduction of substituents on the indole (B1671886) and arylpiperazine moieties has been a key strategy to modulate affinity and selectivity. nih.gov Specifically, para-substituted arylpiperazines tend to decrease binding to dopaminergic D2 receptors, thereby enhancing selectivity for 5-HT1A receptors. nih.gov

| Compound/Analogue Type | Target Receptor | Binding Affinity (Ki) | Selectivity Profile |

| (Phenylpiperazinyl-butyl)oxindoles | 5-HT7 | Potent, often in the low nanomolar range. acs.orgresearchgate.net | High selectivity over 5-HT1A receptors has been achieved. acs.orgresearchgate.net |

| 3-{4-[4-(4-chlorophenyl)-piperazin-1-yl]-butyl}-3-ethyl-6-fluoro-1,3-dihydro-2H-indol-2-one | 5-HT7 | 0.79 nM. acs.orgresearchgate.net | Selective 5-HT7 antagonist activity. acs.orgresearchgate.net |

| Phenylpiperazine alkyl pyrimido[2,1-f]theophyllines (butyl analogs) | 5-HT1A | 0.5 - 21.5 nM. nih.gov | Low affinity for 5-HT2A receptors. nih.gov |

| 1-[4-(Indol-3-yl)butyl]-4-arylpiperazines | 5-HT1A | Nanomolar (e.g., 0.09 nM for compound 45). nih.gov | High selectivity over D2 receptors. nih.gov |

The oxindole moiety is a recognized "privileged scaffold" in medicinal chemistry, known for its interaction with the ATP-binding site of various protein kinases. acs.org This has led to the development of numerous oxindole-based kinase inhibitors for a range of diseases, particularly cancer.

Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase crucial for B-cell signaling and a validated target in hematological malignancies. nih.govchemrxiv.org Novel 5-substituted oxindole derivatives have been designed as potent BTK inhibitors. acs.orgnih.gov Some of these compounds exhibit selective cytotoxicity against cancer cell lines with high BTK expression, such as RAMOS cells, while showing minimal effects on non-BTK cancer cells and non-malignant cells. nih.govchemrxiv.orgchemrxiv.org For example, Tirabrutinib, a second-generation BTK inhibitor with an oxindole core, demonstrates potent activity with an IC50 of 2.2 nM. nih.gov Research has identified oxindole sulfonamide derivatives like PID-4 and PID-19 that are highly cytotoxic to Burkitt's lymphoma RAMOS cells, with IC50 values of 2.29 ± 0.52 µM and 2.64 ± 0.88 µM, respectively. chemrxiv.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, a critical process for tumor growth and metastasis. nih.govresearchgate.net Several 3-substituted oxindole derivatives have been investigated as inhibitors of VEGFR-2. nih.gov One study reported an oxindole derivative, N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, which inhibited VEGFR-2 with an IC50 of 0.33 µM. researchgate.net Another series of new oxindole derivatives showed VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM. dovepress.com

Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase whose aberrant activation is linked to various cancers. mdpi.com Oxindole-based structures have been developed as EGFR inhibitors, often designed through bioisosteric replacement of the quinazoline (B50416) moiety found in inhibitors like gefitinib. mdpi.com A study on 3-substituted oxindoles identified a compound (6f) that inhibited EGFR with an IC50 value of 1.38 µM. nih.gov Other research has focused on developing irreversible EGFR inhibitors using the oxindole scaffold to overcome resistance mutations like T790M. google.com

α-Glucosidase: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.netdergipark.org.tr A series of 5-fluoro-2-oxindole derivatives were synthesized and found to be potent α-glucosidase inhibitors. nih.gov Several of these compounds exhibited significantly greater inhibitory activity than the clinically used drug acarbose (B1664774). For instance, compounds designated 3d, 3f, and 3i showed IC50 values of 49.89 ± 1.16 µM, 35.83 ± 0.98 µM, and 56.87 ± 0.42 µM, respectively, which are approximately 10 to 15 times more potent than acarbose (IC50 = 569.43 ± 43.72 µM). nih.govfrontiersin.org

| Compound Class | Target Kinase/Enzyme | Potency (IC50) |

| Oxindole Sulfonamide (PID-4) | BTK | 2.29 ± 0.52 µM. chemrxiv.org |

| Tirabrutinib (oxindole core) | BTK | 2.2 nM. nih.gov |

| N′-(1-butyl-2-oxoindolin-3-ylidene) derivative | VEGFR-2 | 0.33 µM. researchgate.net |

| 3-Substituted Oxindole (6f) | VEGFR-2 | 5.75 ± 0.011 µM. nih.gov |

| 3-Substituted Oxindole (6f) | EGFR | 1.38 ± 0.008 µM. nih.gov |

| 5-Fluoro-2-oxindole derivative (3f) | α-Glucosidase | 35.83 ± 0.98 µM. nih.gov |

| 5-Fluoro-2-oxindole derivative (3d) | α-Glucosidase | 49.89 ± 1.16 µM. nih.gov |

Serotonin Receptor Ligand Properties (e.g., 5-HT7, 5-HT1A)

Enzymatic Inhibition Kinetic Studies

Understanding the kinetic mechanism of inhibition is vital for characterizing the interaction between an inhibitor and its target enzyme. Such studies reveal whether the inhibition is reversible or irreversible, and whether the inhibitor competes with the substrate, binds to the enzyme-substrate complex, or both.

For the 5-fluoro-2-oxindole derivatives that inhibit α-glucosidase, kinetic analyses have revealed a reversible and mixed-type inhibition mechanism. nih.gov Mixed inhibition indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax).

In studies of other oxindole alkaloids, a non-competitive inhibition pattern was observed against enzymes like lipoxygenase (LOX) and butyrylcholinesterase (BChE). clockss.org In this mode of inhibition, the inhibitor binds to a site on the enzyme distinct from the substrate-binding site (an allosteric site). This binding event reduces the enzyme's catalytic efficiency (lowers Vmax) but does not affect the substrate's ability to bind to the enzyme (Km remains unchanged). clockss.org The determination of these kinetic parameters, including the inhibition constant (Ki), is often achieved through analyses of Lineweaver-Burk and Dixon plots. clockss.org

Cellular Pathway Modulation by 5-Butyl-2-oxindole Derivatives

The ultimate biological effect of a targeted agent is determined by its ability to modulate intracellular signaling pathways. Research on this compound analogues has demonstrated their capacity to specifically interfere with key cellular cascades.

In the context of BTK inhibition, selected oxindole derivatives have been shown to effectively suppress the BTK signaling pathway. acs.orgnih.gov Western blot analyses have confirmed that these compounds selectively inhibit the autophosphorylation of BTK at tyrosine residue 223 (Tyr223), a critical step for its activation. nih.govnih.gov Importantly, this inhibition occurs without affecting the activity of upstream kinases in the B-cell receptor (BCR) signaling pathway, such as Lyn and Syk, demonstrating the specificity of the compound for BTK. acs.orgnih.gov This targeted disruption of the BTK signaling cascade is a promising mechanism for treating B-cell malignancies. chemrxiv.org

For oxindole derivatives targeting VEGFR-2, downstream effects on apoptosis pathways have been observed. One potent compound was shown to significantly increase the cellular levels of pro-apoptotic proteins, including Bax, caspase 8, and caspase 9, as well as cytochrome C. researchgate.net Concurrently, it decreased the expression of the anti-apoptotic protein Bcl-2. researchgate.net This modulation of apoptosis-regulating proteins, coupled with the induction of cell cycle arrest in the G2/M phase, highlights a clear mechanism for the compound's antiproliferative activity. researchgate.net

Strategies for Target Validation and Off-Target Profiling

Ensuring that a drug candidate acts on its intended target with minimal engagement of other proteins is a cornerstone of modern drug discovery. Several strategies are employed to validate the targets of this compound analogues and to profile their selectivity.

Target Validation: A primary strategy for target validation involves cellular assays using a panel of cell lines with differential expression of the target protein. For instance, the anti-proliferative activity of novel BTK inhibitors was evaluated in BTK-high cancer cell lines (e.g., RAMOS) and compared against their activity in cell lines that lack BTK expression or express related kinases like ITK (e.g., JURKAT, CCRF-CEM). nih.govchemrxiv.org Selective cytotoxicity in the BTK-high cells provides strong evidence that the compound's effect is mediated through the intended target. acs.orgnih.govchemrxiv.org

Off-Target Profiling: To assess selectivity and predict potential side effects, lead compounds are screened against a broad panel of related biological targets. For serotonin receptor ligands, this involves conducting binding assays against other 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6) and other receptors known to cause side effects, such as adrenergic and dopaminergic receptors. acs.orgmdpi.com Similarly, kinase inhibitors are often subjected to extensive kinome profiling, where their activity is tested against a large number of different kinases. biorxiv.org This helps to identify any unintended "off-target" interactions that could lead to toxicity. acs.org Structure-based computational methods, such as molecular docking, are also used to predict binding modes and rationalize both on-target potency and off-target activity, guiding the design of more selective compounds. nih.govnih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Butyl 2 Oxindole

Chromatographic Techniques for Separation and Isolation

Chromatographic methods are fundamental for the separation of 5-Butyl-2-oxindole from complex mixtures, such as reaction matrices or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely adopted technique for the analysis of oxindole (B195798) derivatives due to its high resolution and applicability to a broad range of compounds. nih.govnih.govresearchgate.net The development of a stability-indicating HPLC method is a systematic process that typically involves several key stages to ensure the final method is robust, accurate, and precise. chromatographyonline.com

Method Development Strategy:

The development of an HPLC method for this compound would generally follow a structured approach. chromatographyonline.comacs.org A common starting point is to use a reversed-phase C18 column with a gradient elution. chromatographyonline.comgoogle.com The mobile phase often consists of an aqueous component, such as water with a formic acid modifier (e.g., 0.1%), and an organic component like acetonitrile (B52724). chromatographyonline.com

Initial method development may involve a broad gradient run to determine the approximate elution conditions for the compound. chromatographyonline.com This is followed by optimization of critical parameters such as mobile phase composition, pH, column temperature, and gradient slope to achieve optimal separation from any impurities or related compounds. acs.org The use of a photodiode array (PDA) detector is advantageous as it allows for the monitoring of multiple wavelengths and can provide information about the spectral purity of the analyte peak. chromatographyonline.com For enhanced sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is a powerful approach. chromatographyonline.com

Factorial experimental designs can be employed for the systematic optimization of both sample preparation and chromatographic separation, ensuring a validated and efficient analytical method. researchgate.net The goal is to achieve a robust method that provides maximum selectivity in a minimal amount of time. acs.org

Illustrative HPLC Parameters for Oxindole Derivatives:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.) nih.govchromatographyonline.com |

| Mobile Phase A | Water or 10 mM phosphate (B84403) buffer (pH 7.0) nih.govchromatographyonline.com |

| Mobile Phase B | Acetonitrile nih.govchromatographyonline.com |

| Detection | UV at 245 nm nih.gov |

| Flow Rate | 1.0 mL/min chromatographyonline.com |

| Column Temperature | 30 °C chromatographyonline.com |

This table presents a general set of starting conditions for the HPLC analysis of oxindole derivatives. Actual conditions for this compound would require specific method development and validation.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.com For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov

Derivatization Strategies:

Common derivatization techniques for compounds containing active hydrogens, such as the N-H group in the oxindole ring, include acylation, silylation, and alkylation. nih.gov For instance, acylation with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can produce highly fluorinated derivatives. researchgate.netgcms.cz These derivatives are particularly well-suited for sensitive detection using negative chemical ionization (NCI) mass spectrometry. nih.govgcms.cz

GC-MS Analysis:

The coupling of GC with a mass spectrometer (GC-MS) provides a highly specific and sensitive analytical tool. thermofisher.combiotech-asia.orgcore.ac.uk The gas chromatograph separates the derivatized this compound from other components in the mixture based on their boiling points and interactions with the stationary phase. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. thermofisher.com

The choice of ionization technique is critical. While electron ionization (EI) is common, negative chemical ionization (NCI) can offer enhanced sensitivity for electrophilic derivatives. gcms.cz

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound structure. rsc.orgrsc.org

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the oxindole ring, and the protons of the butyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide information about the connectivity of the atoms. For example, the aromatic protons will appear as doublets or multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the butyl group will show characteristic triplet and multiplet patterns in the aliphatic region (typically δ 0.9-2.6 ppm).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. rsc.orgrsc.org The spectrum for this compound would show distinct signals for the carbonyl carbon (C=O) of the lactam ring (typically δ > 170 ppm), the aromatic carbons, and the aliphatic carbons of the butyl group. scielo.br The chemical shifts of the aromatic carbons are influenced by the position of the butyl substituent. researchgate.net

Typical NMR Data for Substituted Oxindoles:

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 8.0 | Aromatic protons |

| 3.0 - 4.0 | Methylene protons (C3) | |

| 0.9 - 2.6 | Butyl group protons | |

| 8.0 - 10.0 | N-H proton (can be broad) | |

| ¹³C | > 170 | Carbonyl carbon (C2) scielo.br |

| 108 - 145 | Aromatic carbons scielo.br | |

| ~44 | Methylene carbon (C3) scielo.br | |

| 13 - 35 | Butyl group carbons |

This table provides general chemical shift ranges for oxindole derivatives. Specific values for this compound would need to be determined experimentally.

Mass Spectrometry (MS and MS/MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis (MS/MS). rsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. rsc.orgrsc.org

Ionization Techniques:

Electrospray ionization (ESI) is a soft ionization technique commonly used for oxindole derivatives, often producing protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. rsc.orgresearchgate.net

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecule's structure. acs.org For oxindole-containing compounds, characteristic fragmentation pathways can be identified. acs.orgresearcher.life The fragmentation of the 2-oxindole core is a key area of study in understanding the mass spectral behavior of these compounds. acs.org For instance, studies on synthetic cannabinoids with a 2-oxindole core have shown specific fragmentation patterns under ESI-QTOF-MS analysis. acs.orgresearcher.life

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Characteristic IR Absorptions for this compound:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | ~3200-3400 | Amide N-H stretching vibration |

| C-H stretch (aromatic) | ~3000-3100 | Aromatic C-H stretching |

| C-H stretch (aliphatic) | ~2850-2960 | Aliphatic C-H stretching from the butyl group |

| C=O stretch (lactam) | ~1700-1740 | Carbonyl stretching of the five-membered lactam ring scielo.brresearchgate.net |

| C=C stretch (aromatic) | ~1600-1620 | Aromatic ring C=C stretching vibrations researchgate.net |

This table presents typical IR absorption ranges. The exact positions of the peaks for this compound would be determined experimentally.

The presence of a strong absorption band for the lactam carbonyl group is a key diagnostic feature in the IR spectrum of oxindoles. scielo.brresearchgate.net The N-H stretching frequency can provide information about hydrogen bonding.

Quantitative Analytical Method Development and Validation

The robust quantification of this compound in various matrices, from raw materials to biological samples, necessitates the development and validation of precise and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose. Method validation is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is suitable for its intended use. researchgate.netmedcraveonline.com

A typical quantitative method for this compound would involve a reversed-phase HPLC system with UV detection. The nonpolar nature of the butyl-substituted oxindole makes it well-suited for separation on a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of a polar organic solvent, such as acetonitrile or methanol, and an aqueous buffer. libretexts.org Gradient elution may be employed to ensure adequate separation from any impurities or matrix components. libretexts.org For GC-MS analysis, derivatization may be necessary to increase the volatility and thermal stability of the compound, although direct analysis is also possible. libretexts.org

Validation of these methods involves a systematic evaluation of several key performance parameters to demonstrate their reliability.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC-UV method, this is typically demonstrated by comparing the chromatograms of a blank sample, a placebo (if in a formulation), the analyte standard, and a sample spiked with the analyte. The absence of interfering peaks at the retention time of this compound indicates the method's specificity. Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is not co-eluting with other substances.

In GC-MS, selectivity is inherently high due to the combination of chromatographic separation and mass-to-charge ratio detection. The unique mass spectrum of this compound, with its characteristic molecular ion and fragmentation pattern, provides a high degree of confidence in its identification and quantification, even in complex matrices. libretexts.org

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range. To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The resulting data are plotted to create a calibration curve. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression analysis, which should ideally be ≥ 0.999. scielo.br The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Table 1: Representative Linearity Data for this compound Analysis by HPLC-UV

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 12,540 |

| 5.0 | 63,210 |

| 10.0 | 124,980 |

| 25.0 | 311,500 |

| 50.0 | 625,300 |

| 100.0 | 1,251,600 |

This table contains interactive data.

A typical linear range for the quantification of this compound could be from 1 µg/mL to 100 µg/mL. pensoft.net

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). pensoft.net The percentage recovery is then calculated. Acceptable recovery is generally within 98.0% to 102.0%. pensoft.net

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same operator using the same equipment over a short period.

Intermediate Precision (Inter-day precision): The precision obtained when the assay is performed in the same laboratory but on different days, by different analysts, or with different equipment.

For a validated method, the RSD for precision should typically be less than 2%. researchgate.net

Table 2: Summary of Accuracy and Precision Data for this compound

| Validation Parameter | Concentration Level | Acceptance Criteria | Representative Finding |

|---|---|---|---|

| Accuracy (% Recovery) | Low (e.g., 10 µg/mL) | 98.0 - 102.0% | 99.5% |

| Medium (e.g., 50 µg/mL) | 98.0 - 102.0% | 100.2% | |

| High (e.g., 90 µg/mL) | 98.0 - 102.0% | 99.8% | |

| Precision (% RSD) | |||

| Repeatability (Intra-day) | Medium (n=6) | ≤ 2% | 0.8% |

| Intermediate Precision (Inter-day) | Medium (n=6) | ≤ 2% | 1.5% |

This table contains interactive data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com

These limits are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ. sepscience.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com

Table 3: Detection and Quantitation Limits for this compound

| Parameter | Method | Representative Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | HPLC-UV | 0.15 |

| Limit of Quantitation (LOQ) | HPLC-UV | 0.50 |

This table contains interactive data based on values for similar compounds. researchgate.net

Robustness